4-Chloro-2-iodo-5-(trifluoromethyl)pyridine
Overview
Description
4-Chloro-2-iodo-5-(trifluoromethyl)pyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of chlorine, iodine, and trifluoromethyl groups attached to a pyridine ring. It is commonly used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
Target of Action
4-Chloro-2-iodo-5-(trifluoromethyl)pyridine is an organic compound that is commonly used as an intermediate and reagent in organic synthesis . It is used to synthesize complex organic molecules with biological activity, such as drugs, pesticides, and ligands . .
Biochemical Pathways
The biochemical pathways affected by this compound would depend on the specific compounds it is used to synthesize. As an intermediate in organic synthesis, it can be used to produce a wide variety of compounds, each of which could affect different biochemical pathways .
Result of Action
The molecular and cellular effects of this compound would depend on the specific compounds it is used to synthesize. As an intermediate in organic synthesis, it can be used to produce a wide variety of compounds, each of which could have different molecular and cellular effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is sensitive to light and should be stored in a dark place . It should also be kept sealed in a dry, room temperature environment . Furthermore, it can dissolve in organic solvents such as chloroform, dichloromethane, and ether , which could potentially affect its action and stability.
Biochemical Analysis
Biochemical Properties
4-Chloro-2-iodo-5-(trifluoromethyl)pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to modulate the expression of genes involved in oxidative stress response and apoptosis. Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to changes in their conformation and activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, while at higher doses, it can exhibit toxic or adverse effects. Threshold effects have been observed, where a specific dosage level leads to a significant change in the compound’s impact on the organism. High doses of this compound can cause toxicity, including liver and kidney damage, as well as adverse effects on the central nervous system .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can undergo various biotransformation reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites. These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall biological activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within specific tissues can influence its biological effects. For example, this compound may accumulate in the liver, where it undergoes extensive metabolism .
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. The compound can be targeted to specific compartments or organelles within the cell, such as the mitochondria, nucleus, or endoplasmic reticulum. This localization is often mediated by targeting signals or post-translational modifications. The subcellular distribution of this compound can affect its interactions with biomolecules and its overall biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-iodo-5-(trifluoromethyl)pyridine typically involves the halogenation of a pyridine derivative. One common method is the reaction of 2-chloro-5-(trifluoromethyl)pyridine with iodine in the presence of a copper(I) acetate catalyst. The reaction is carried out in an organic solvent such as acetonitrile at elevated temperatures to facilitate the iodination process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-iodo-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Oxidation and Reduction Reactions: The pyridine ring can undergo oxidation or reduction reactions, leading to the formation of different functionalized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents. Conditions typically involve the use of a base (e.g., potassium carbonate) and an organic solvent (e.g., dimethylformamide) at elevated temperatures.
Coupling Reactions: Reagents such as boronic acids or esters are used in the presence of a palladium catalyst and a base (e.g., potassium phosphate) in an organic solvent (e.g., tetrahydrofuran).
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Chloro-2-iodo-5-(trifluoromethyl)pyridine has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including potential drug candidates for treating diseases such as cancer and infectious diseases.
Agrochemicals: The compound is utilized in the development of new agrochemical agents, including herbicides and insecticides, due to its ability to modify biological activity.
Materials Science: It serves as a building block for the synthesis of advanced materials, such as organic light-emitting diodes (OLEDs) and dyes, due to its unique electronic properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-iodo-3-(trifluoromethyl)pyridine
- 4-Chloro-2-(trifluoromethyl)pyridine
- 2-Chloro-4-iodo-5-(trifluoromethyl)pyridine
Uniqueness
4-Chloro-2-iodo-5-(trifluoromethyl)pyridine is unique due to the specific arrangement of halogen atoms and the trifluoromethyl group on the pyridine ring. This unique structure imparts distinct electronic and steric properties, making it a valuable intermediate for synthesizing complex organic molecules with tailored properties.
Properties
IUPAC Name |
4-chloro-2-iodo-5-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF3IN/c7-4-1-5(11)12-2-3(4)6(8,9)10/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMMOMTQLJSGSNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1I)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF3IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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